molecular formula C15H11BrN4O2 B7746561 2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone

Cat. No.: B7746561
M. Wt: 359.18 g/mol
InChI Key: UMIHPKIJUVDYQL-IDUWFGFVSA-N
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Description

2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone typically involves the reaction of 2-Hydroxy-1-naphthaldehyde with 5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, fluorescent agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the hydrazone compound.

    5-Bromo-6-oxo-1,6-dihydro-4-pyridazinyl hydrazine: Another precursor used in the synthesis.

    Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.

Uniqueness

2-Hydroxy-1-naphthaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-4-[(2Z)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-14-12(8-18-20-15(14)22)19-17-7-11-10-4-2-1-3-9(10)5-6-13(11)21/h1-8,21H,(H2,19,20,22)/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHPKIJUVDYQL-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=C(C(=O)NN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=C(C(=O)NN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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